molecular formula C12H10N2O B1672944 Harmol CAS No. 487-03-6

Harmol

Cat. No.: B1672944
CAS No.: 487-03-6
M. Wt: 198.22 g/mol
InChI Key: LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harmol is a chemical compound classified as a β-carboline alkaloid. It is formed in vivo in humans by O-demethylation of harmine . This compound has a chemical formula of C12H10N2O and a molar mass of 198.225 g·mol−1 . It is known for its various biological activities and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Harmol, a β-carboline alkaloid , primarily targets Monoamine Oxidase B (MAO-B) and GABA-A receptors . These targets play significant roles in various physiological processes. MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, while GABA-A receptors are crucial for inhibitory neurotransmission in the brain.

Mode of Action

This compound interacts with its targets by modulating their activity. It acts as an inhibitor of MAO-B , preventing the breakdown of certain neurotransmitters and thereby increasing their availability. Simultaneously, it modulates the GABA-A receptors , which can influence neuronal excitability and potentially contribute to its pharmacological effects.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce a transient mitochondrial depolarization, a strong mitophagy response, and the AMPK compensatory pathway . These changes can lead to improvements in mitochondrial function and metabolic parameters . Furthermore, this compound’s action on MAO-B and GABA-A receptors can influence neurotransmission pathways, potentially contributing to its observed pharmacological effects .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, it’s known that this compound, like its derivative harmine, has low bioavailability . This could limit its clinical use.

Result of Action

At the molecular and cellular level, this compound has been shown to reduce α-synuclein via the autophagy-lysosome pathway (ALP) in a dose- and time-dependent manner . It also promotes the translocation of Transcription Factor EB (TFEB) into the nucleus, accompanying the restoration of autophagic flux and lysosomal biogenesis . These actions can lead to reduced levels of α-synuclein, a protein implicated in neurodegenerative disorders like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound, like many other alkaloids, can be influenced by various environmental factors. These include abiotic stress, potentially toxic element-induced stress, stress caused by salinity, heat, drought, reactive oxygen species, and free radicals, and nutrient scarcity . .

Comparison with Similar Compounds

Harmol is similar to other β-carboline alkaloids such as harmine, harmaline, and harmalol. this compound is unique in its ability to induce autophagy and apoptosis in cancer cells without causing significant toxicity . Harmine and harmaline, on the other hand, are more commonly used for their psychoactive properties . Harmalol is known for its antiviral and antibacterial activities .

Similar Compounds

  • Harmine
  • Harmaline
  • Harmalol

This compound stands out due to its unique combination of biological activities and its potential therapeutic applications in various diseases.

Properties

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-83-4 (hydrochloride)
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10876697, DTXSID10960989
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-03-6, 40580-83-4
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmol
Reactant of Route 2
Harmol
Reactant of Route 3
Harmol
Reactant of Route 4
Harmol
Reactant of Route 5
Harmol
Reactant of Route 6
Harmol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.